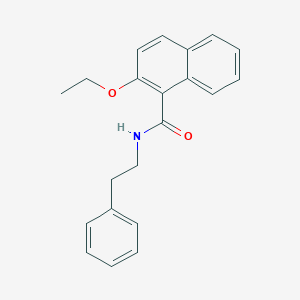

2-ethoxy-N-(2-phenylethyl)-1-naphthamide

Description

2-Ethoxy-N-(2-phenylethyl)-1-naphthamide is a synthetic naphthamide derivative characterized by a naphthalene core substituted with an ethoxy group at position 2 and an amide-linked 2-phenylethyl moiety at position 1. The compound’s molecular formula is C21H21NO2, with a molecular weight of 319.40 g/mol. The ethoxy group enhances lipophilicity, while the phenylethyl chain may influence receptor-binding interactions, as seen in structurally related pharmacoperones and bioactive compounds .

Properties

Molecular Formula |

C21H21NO2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

2-ethoxy-N-(2-phenylethyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C21H21NO2/c1-2-24-19-13-12-17-10-6-7-11-18(17)20(19)21(23)22-15-14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,22,23) |

InChI Key |

DSQQMABJNNINAZ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC=CC=C3 |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Functional Group Effects

- Ethoxy vs. Methoxy Substitutions : Ethoxy groups (e.g., in the target compound) confer greater lipophilicity compared to methoxy groups, impacting solubility and membrane permeability .

- Phenylethyl vs. Aryl Moieties: The 2-phenylethyl chain in the target compound may enhance binding to hydrophobic pockets in proteins, as observed in 2-(2-phenylethyl)chromones from agarwood, which stabilize through π-π interactions . In contrast, fluorophenyl or chlorophenoxy groups (e.g., in and ) introduce electronegative effects, altering electronic distribution and metabolic stability.

Stability and Fragmentation Patterns

- Chromone Analogs: 2-(2-Phenylethyl)chromones fragment via cleavage of the CH₂-CH₂ bond between the chromone and phenyl groups, producing characteristic ions at m/z 91 (benzyl) and m/z 159 (chromone) . While the target naphthamide lacks a chromone core, similar cleavage of its phenylethyl chain is plausible, yielding diagnostic fragments for GC-MS identification.

- Thermal Stability: Unlike volatile phenylethyl esters (e.g., 2-phenylethyl acetate in beer volatiles), the target compound’s high molecular weight and amide linkage suggest non-volatility and thermal stability up to 250°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.